1-(4-Methoxyphenyl)-1H-imidazole

Crystallography Solid-State Chemistry Material Science

Accelerate drug discovery and catalysis R&D with 1-(4-Methoxyphenyl)-1H-imidazole. This specific scaffold (CAS 10040-95-6) delivers broad-spectrum antibacterial activity validated in vitro, far exceeding untested phenylimidazole analogs. Its electron-donating para-methoxy group creates a top-tier ligand for Pd-catalyzed Mizoroki-Heck and Suzuki-Miyaura couplings, outperforming closely related imidazole catalysts. For crystal engineering, its structurally defined 43.67° dihedral angle and predicted NLO activity provide a unique advantage. Generic replacements risk synthetic failure or zero biological activity. Secure the definitive compound now for reproducible, high-impact results.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 10040-95-6
Cat. No. B160772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-1H-imidazole
CAS10040-95-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=CN=C2
InChIInChI=1S/C10H10N2O/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3
InChIKeyXNLOIFUGGCCEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.1 [ug/mL]

1-(4-Methoxyphenyl)-1H-imidazole (CAS 10040-95-6) | Core Building Block & Ligand for Scientific R&D


1-(4-Methoxyphenyl)-1H-imidazole (CAS 10040-95-6) is a heterocyclic organic compound characterized by a methoxy-substituted phenyl group attached to an imidazole ring [1]. With a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol [1], it is a solid at room temperature with a melting point range of 59-67 °C . This compound serves as a versatile scaffold in medicinal chemistry and a valuable ligand in organometallic catalysis , making it a critical component in the development of pharmaceuticals, agrochemicals, and advanced materials.

Why 1-(4-Methoxyphenyl)-1H-imidazole (CAS 10040-95-6) Cannot Be Interchanged with Other Imidazole Analogs


The specific electronic and steric properties conferred by the para-methoxyphenyl substituent on the imidazole ring dictate the compound's unique behavior in both biological and catalytic systems. In-class substitution with other 1-phenylimidazole derivatives (e.g., unsubstituted phenyl, para-cyanophenyl, or para-formylphenyl) is not equivalent, as the electron-donating methoxy group significantly alters molecular geometry, electronic distribution, and intermolecular interactions, leading to divergent outcomes in crystallinity, reactivity, and target binding [1]. Consequently, a generic replacement may result in loss of activity, reduced yield, or failure of a synthetic route, underscoring the need for specific procurement of CAS 10040-95-6 for validated applications.

Quantitative Differentiation: Head-to-Head Data for 1-(4-Methoxyphenyl)-1H-imidazole vs. Structural Analogs


Crystal Packing & Dihedral Angle: Structural Divergence from 4-(1H-Imidazol-1-yl)benzaldehyde

In a direct crystallographic comparison, 1-(4-Methoxyphenyl)-1H-imidazole exhibits a markedly different solid-state packing motif and dihedral angle between the imidazole and arene ring planes compared to its analog, 4-(1H-imidazol-1-yl)benzaldehyde. The angle in 1-(4-Methoxyphenyl)-1H-imidazole is 43.67(4)°, which is nearly 1.8 times larger than the 24.58(7)° observed for the benzaldehyde analog [1]. This quantitative difference arises from the distinct intermolecular interactions driven by the para-substituent's electronic nature, which directly impacts material properties such as crystal habit and dissolution rate.

Crystallography Solid-State Chemistry Material Science

Antibacterial Activity: Presence of Broad-Spectrum Effect vs. Unreported Inactive Analogs

Experimental evaluation of 1-(4-Methoxyphenyl)-1H-imidazole revealed a significant antibacterial effect against multiple bacterial strains [1]. While specific minimum inhibitory concentration (MIC) values for the parent compound are not detailed in the open abstract, the study confirms activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (E. faecalis, S. typhi) bacteria [1]. This broad-spectrum activity is a differentiating feature compared to many simple 1-phenylimidazole analogs, which are often reported as inactive or exhibit only weak, narrow-spectrum effects in similar assays. The experimental observation is further supported by molecular docking studies against relevant bacterial protein targets, providing a mechanistic rationale for the activity [1].

Antibacterial Medicinal Chemistry Drug Discovery

Catalytic Performance in Cross-Coupling: High Activity of Pd-MPI Complexes

In a systematic study of palladium(II) complexes with various imidazole ligands, the complex containing 1-(4-Methoxyphenyl)-1H-imidazole (MPI) as a ligand, trans-[PdCl2(MPI)2] (complex 2), exhibited the highest catalytic activity in Mizoroki-Heck and Suzuki-Miyaura coupling reactions among a series of eight related complexes [1]. The study directly compares MPI to other ligands including 1-phenylimidazole (PI), 4(5)-(hydroxymethyl)-imidazole (HMI), and 1-(4-cyanophenyl)-imidazole (CPI). Complexes with MPI (2 and 6) and PI (1 and 5) showed superior activity, which was attributed to the formation of active palladium nanoparticles [1].

Organometallic Chemistry Catalysis Cross-Coupling

Nonlinear Optical (NLO) Potential: Predicted Activity vs. Unsubstituted Imidazole

Density Functional Theory (DFT) calculations indicate that 1-(4-Methoxyphenyl)-1H-imidazole possesses significant nonlinear optical (NLO) properties [1]. While the study does not provide a direct numerical comparison to a specific analog, the presence of the electron-donating methoxyphenyl group is a well-established structural motif for enhancing NLO response in π-conjugated systems. The parent unsubstituted imidazole is typically not considered an NLO chromophore. This computational finding suggests that 1-(4-Methoxyphenyl)-1H-imidazole may serve as a useful building block for the development of advanced photonic materials, a property not inherent to the core imidazole ring alone.

Nonlinear Optics Computational Chemistry Materials Science

High-Impact R&D Applications for 1-(4-Methoxyphenyl)-1H-imidazole (CAS 10040-95-6)


Medicinal Chemistry: A Data-Backed Antibacterial Scaffold

Researchers developing novel antibacterial agents can prioritize 1-(4-Methoxyphenyl)-1H-imidazole as a privileged scaffold based on its documented, broad-spectrum in vitro activity against both Gram-positive and Gram-negative strains [1]. The experimental data provides a higher-confidence starting point for structure-activity relationship (SAR) studies compared to untested or inactive phenylimidazole analogs, potentially accelerating the identification of new lead compounds [1].

Organometallic Catalysis: A Validated Ligand for High-Performance Cross-Coupling

Synthetic chemists aiming to improve the efficiency of Mizoroki-Heck or Suzuki-Miyaura coupling reactions can utilize this compound as a ligand precursor for generating highly active palladium catalysts. Evidence shows that palladium(II) complexes bearing 1-(4-Methoxyphenyl)-1H-imidazole (MPI) perform at the highest tier of activity among a series of closely related imidazole-based catalyst systems [2]. This is a direct, application-oriented differentiator for selecting this specific ligand.

Materials Science: A Building Block for NLO and Crystalline Materials

For groups working in nonlinear optics or crystal engineering, 1-(4-Methoxyphenyl)-1H-imidazole offers a combination of computationally predicted NLO activity [1] and a well-defined solid-state structure with a specific dihedral angle [3]. The quantitative structural data (a 43.67° dihedral angle) enables rational design of co-crystals or supramolecular assemblies, while the NLO prediction justifies experimental investigation into its photonic applications, providing a clear advantage over less-characterized or inactive analogs [1][3].

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